molecular formula C11H7Br2NO3 B14670877 (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone CAS No. 50372-58-2

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone

Cat. No.: B14670877
CAS No.: 50372-58-2
M. Wt: 360.99 g/mol
InChI Key: YKCQKCYNUIQPRK-UHFFFAOYSA-N
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Description

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is a compound that features a pyrrole ring substituted with bromine atoms and a phenyl ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dibromo-1H-pyrrole-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atoms and hydroxyl groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone: Similar structure but lacks the hydroxyl groups on the phenyl ring.

    Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar pyrrole ring but with a carboxylate group instead of a phenyl ring.

Uniqueness

(4,5-Dibromo-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both bromine atoms on the pyrrole ring and hydroxyl groups on the phenyl ring. This combination of functional groups provides unique chemical reactivity and potential biological activity .

Properties

CAS No.

50372-58-2

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

IUPAC Name

(4,5-dibromo-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone

InChI

InChI=1S/C11H7Br2NO3/c12-7-4-8(14-11(7)13)10(17)6-3-5(15)1-2-9(6)16/h1-4,14-16H

InChI Key

YKCQKCYNUIQPRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)C2=CC(=C(N2)Br)Br)O

Origin of Product

United States

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